molecular formula C21H14N2O4 B2935790 N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797644-00-8

N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2935790
CAS No.: 1797644-00-8
M. Wt: 358.353
InChI Key: WAKYISLECHOUAG-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of chromene derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Photoreactive Polymers

A study on the synthesis and properties of aromatic polyamides with coumarin chromophores, closely related to N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide, reveals their potential in creating photosensitive materials. The introduction of coumarin moieties into the polymer chains allows for UV-induced crosslinking, enhancing the material's mechanical and thermal properties. This process is instrumental in developing advanced materials with tailored properties for specific applications, such as flexible electronics, coatings, and photolithography templates (Nechifor, 2009).

Novel Chemical Reactions

Research into carbon–carbon bond formation via intramolecular 1,4-dipolar cycloaddition using N-substituted amides demonstrates the chemical versatility and reactivity of compounds structurally related to this compound. These reactions lead to the formation of chromeno[4,3-b]pyridin-2-ones, showcasing the compound's potential in synthetic organic chemistry for constructing complex heterocyclic structures (Potts, Dery, & Kullnig, 1987).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of a derivative of N-(pyridin-2-ylmethyl)benzamide reveal insights into the molecular geometry, intermolecular interactions, and the influence of these factors on the compound's properties. Understanding these interactions is crucial for the design and synthesis of new materials with desired physical and chemical characteristics (Artheswari, Maheshwaran, & Gautham, 2019).

Environmental Applications

The study on the TiO2 photocatalytic degradation of pyridine, a component of this compound, highlights its potential environmental applications. The research demonstrates the efficiency of photocatalysis in degrading harmful chemicals in water, providing a pathway for the development of water purification technologies that could benefit from the photoreactive properties of coumarin-based compounds (Maillard-Dupuy et al., 1994).

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-20(23-17-13-14-6-1-2-9-18(14)27-21(17)25)15-7-5-8-16(12-15)26-19-10-3-4-11-22-19/h1-13H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKYISLECHOUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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